molecular formula C36H48N2O8 B017142 Ansatrienin A CAS No. 82189-03-5

Ansatrienin A

Cat. No. B017142
CAS RN: 82189-03-5
M. Wt: 636.8 g/mol
InChI Key: WWUVMHRJRCRFSL-UOZMSBJPSA-N
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Description

Synthesis Analysis

The biosynthesis of Ansatrienin A involves multiple steps, including the formation of the ansa ring efficiently derived from 3-amino-5-hydroxybenzoic acid. Key components such as the m-C7N unit and the cyclohexanecarboxylic acid moiety are intricately assembled, with inputs from shikimic acid and methionine indicating complex enzymatic involvement. The terminal steps in this biosynthesis suggest sequential reduction processes that contribute to the compound's final structure (Wu et al., 1987). Additionally, the D-alanylation in the assembly of Ansatrienin side chain is catalyzed by a modular NRPS, highlighting the role of specific enzymes in the addition of unique side chains (Shi et al., 2016).

Molecular Structure Analysis

Ansatrienin A's structure includes a distinctive ansa bridge and a cyclohexanecarboxylic acid moiety derived from shikimic acid. This formation involves a complex series of enzymatic reactions leading to the cyclohexane structure, which is integral to its biological activity. The molecular structure is further characterized by the presence of an N-cyclohexanoyl d-alanyl side chain, which is attached through a specific enzymatic process, demonstrating a high degree of specificity and complexity in its biosynthesis (Moore et al., 1993).

Chemical Reactions and Properties

The chemical reactions involved in Ansatrienin A's biosynthesis, such as the formation of the cyclohexanecarboxylic acid moiety from shikimic acid, involve a unique pathway with specific enzymatic steps. This includes the isomerization and reduction processes that contribute to the final structure of Ansatrienin A. The compound's chemical properties are marked by its ability to undergo specific reactions that form its complex structure, indicating a high degree of specificity in its synthesis pathway.

Physical Properties Analysis

Ansatrienin A's physical properties are influenced by its molecular structure, including the ansa bridge and the cyclohexanecarboxylic acid moiety. These structural components contribute to its solubility, stability, and overall physicochemical characteristics, which are crucial for its biological activity.

Chemical Properties Analysis

The chemical properties of Ansatrienin A, such as its reactivity and interactions with biological targets, are determined by its unique molecular structure. The presence of specific functional groups and the overall architecture of the molecule play a significant role in its mechanism of action as an antibiotic.

For more in-depth information and further research, the cited references provide a comprehensive overview of Ansatrienin A's synthesis, structure, and properties:

Scientific Research Applications

  • Application in Oncology

    • Field : Medical Science, specifically Oncology .
    • Summary : Ansatrienin A has shown significant antiproliferative effects against pancreatic cancer cells .
    • Methods : The ansafurantrienins, which are derivatives of Ansatrienin A, were generated via intramolecular [3 + 2] oxidative cycloaddition. This was achieved by a photocatalytic reaction with UV light and oxygen, and was found to have solvent-dependent stereoselectivity .
    • Results : The application of Ansatrienin A derivatives led to significant antiproliferative effects against pancreatic cancer cells .
  • Application in Biochemistry

    • Field : Biochemistry .
    • Summary : Ansatrienin A is involved in the D-Alanylation process, which is significant in diverse physiological processes, including antibiotic resistance, biofilm formation, virulence, and acid tolerance .
    • Methods : The attachment of the cyclohexanoyl-alanyl side chain to Ansatrienin A is catalyzed by a tridomain nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1 .
    • Results : AstC presents the first example that a modular NRPS can catalyze intermolecular D-alanylation of the hydroxyl group to form an ester bond .
  • Application in Photocatalytic Intramolecular Oxidative Cycloaddition

    • Field : Organic Chemistry .
    • Summary : Ansafurantrienins, which are derivatives of Ansatrienin A, were generated via a photocatalytic intramolecular [3 + 2] oxidative cycloaddition .
    • Methods : The ansafurantrienins were proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, which was achieved by a photocatalytic reaction with UV light and oxygen .
    • Results : The ansafurantrienins showed significant antiproliferative effects against pancreatic cancer cells .
  • Application in Bone Resorption Inhibition

    • Field : Pharmacology .
    • Summary : Ansatrienin A is an inhibitor of parathyroid hormone-induced calcium release, which is a measure of bone resorption .
    • Methods : In fetal rat long bones, Ansatrienin A was used as an inhibitor of parathyroid hormone-induced calcium release .
    • Results : Ansatrienin A showed inhibitory effects with an IC50 value of 64 nM .
  • Application in Antifungal Treatment

    • Field : Pharmacology .
    • Summary : Ansatrienin A is an ansamycin antibiotic and antifungal agent first isolated from S. collinus and S. rishiriensis .
    • Methods : Ansatrienin A is naturally produced by certain Streptomyces species .
    • Results : Ansatrienin A has been found to have antifungal properties .
  • Application in Inhibition of TNF-α-induced Expression

    • Field : Immunology .
    • Summary : Ansatrienin A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
    • Methods : The inhibitory effect of Ansatrienin A on TNF-α-induced expression was observed in laboratory settings .
    • Results : Ansatrienin A was found to inhibit the expression of ICAM-1 induced by TNF-α .

Future Directions

The broad substrate specificity of AstC and AstF1 towards acyl donors can be utilized to create novel ansatrienins . Furthermore, Ansafurantrienins, which are unprecedented Ansatrienin derivatives, have shown significant antiproliferative effects against pancreatic cancer cells .

properties

IUPAC Name

[(5R,6E,8E,10E,13S,14S,15R,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUVMHRJRCRFSL-NXBJUTJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(/[C@@H]1O)\C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ansatrienin A

CAS RN

82189-03-5
Record name Mycotrienin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082189035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
BS Moore, H Cho, R Casati, E Kennedy… - Journal of the …, 1993 - ACS Publications
… We had observed earlier13 that ansatrienin A is accompanied in the fermentation by a small … acid sample from the hydrolysis of ansatrienin A biosynthesized from [2-13C] shikimic acid …
Number of citations: 96 pubs.acs.org
S Chen, D von Bamberg, V Hale… - European journal of …, 1999 - Wiley Online Library
… it produces two ansamycin antibiotics, ansatrienin A (mycotrienin) and … Ansatrienin A also contains an unusual … unable to produce both CHC and ansatrienin A and B, the association of …
Number of citations: 116 febs.onlinelibrary.wiley.com
TS Wu, J Duncan, SW Tsao, CJ Chang… - Journal of natural …, 1987 - ACS Publications
… the hydroquinone to the quinone and combined with the eluate of ansatrienin A. Final purification of ansatrienin A involved hplc on a C18 column (Altex, solvent: MeOH-H2G, 3:1). …
Number of citations: 56 pubs.acs.org
G LAZAR, H ZÄHNER, M DAMBERG… - The Journal of …, 1983 - jstage.jst.go.jp
… 7), the given structures are the same previously elucidated for ansatrienin A (1) and B1,2) except … The IR and UV spectra are very similar to those of ansatrienin A (1) indicating the same …
Number of citations: 33 www.jstage.jst.go.jp
M Damberg, P Russ, A Zeeck - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.l,pp 59-62,1982 0040-4039/82/010059-04$03.00/O Printed in Great Britain 01982 Pergamon Press Ltd. Page 1 Tetrahedron Letters,Vol.23,No.l,pp 59-62,1982 …
Number of citations: 66 www.sciencedirect.com
X Yang, W Wu, H Li, M Zhang, Z Chu, X Wang… - European Journal of …, 2022 - Elsevier
… Ansatrienin A (2) was first oxidized to 1 with oxygen and further converted to 44 in phosphate buffers at room temperature. The conversion was enzyme-independent and spontaneously …
Number of citations: 1 www.sciencedirect.com
W Weber, H Zähner, M Damberg, P Russ… - … und Hygiene: I. Abt …, 1981 - Elsevier
… collinus (Lindenbein) strain Tii 1892 produces ansatrienin A and B which show antifungal activity… The colourless ansatrienin B is oxidized into the yellow ansatrienin A with the molecular …
Number of citations: 29 www.sciencedirect.com
SM Patton, TA Cropp, KA Reynolds - Biochemistry, 2000 - ACS Publications
The side chain of the antifungal polyketide ansatrienin A produced by Streptomyces collinus contains a cyclohexanecarboxylic acid (CHC) derived moiety. This CHC in the coenzyme A …
Number of citations: 38 pubs.acs.org
KA REYNOLDS, PEI WANG, KM FOX… - The Journal of …, 1992 - jstage.jst.go.jp
… Ansatrienin A(mycotrienin I) (1) is an antibiotic that has been isolated from Streptomyces collinus Tu18921) and Streptomyces rhishiriensis2) and shownto exhibit pronounced activity …
Number of citations: 18 www.jstage.jst.go.jp
BS Moore, HG Floss - Journal of natural products, 1994 - ACS Publications
… ]chorismate in Streptomyces collinus (ansatrienin A) and Alicyclohacillus acidocaldarius ( -… via a D-alanine to the macrocyle of the ansamycin antibiotic ansatrienin A [1] (3,4), whereas in …
Number of citations: 20 pubs.acs.org

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